molecular formula C22H22BrN3O5S B13381129 diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate

diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate

Cat. No.: B13381129
M. Wt: 520.4 g/mol
InChI Key: LVCAVVZQPDRNMD-BHGWPJFGSA-N
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Description

Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a heterocyclic compound featuring a pyrazole core conjugated with a thiophene ring and ester functionalities. Its molecular structure integrates:

  • Pyrazole moiety: A five-membered aromatic ring with adjacent nitrogen atoms, substituted with a 4-bromophenyl group at position 1 and a methyl group at position 2.
  • Thiophene dicarboxylate: A sulfur-containing heterocycle with diethyl ester groups at positions 2 and 4, and a methyl group at position 3.
  • Schiff base linkage: The pyrazole and thiophene units are connected via an imine (-CH=N-) bridge.

Its synthesis likely involves condensation reactions between pyrazole aldehydes and thiophene amines, analogous to methods described for structurally related compounds (e.g., ) .

Properties

Molecular Formula

C22H22BrN3O5S

Molecular Weight

520.4 g/mol

IUPAC Name

diethyl 5-[(E)-[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C22H22BrN3O5S/c1-5-30-21(28)17-12(3)18(22(29)31-6-2)32-19(17)24-11-16-13(4)25-26(20(16)27)15-9-7-14(23)8-10-15/h7-11,25H,5-6H2,1-4H3/b24-11+

InChI Key

LVCAVVZQPDRNMD-BHGWPJFGSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=C(NN(C2=O)C3=CC=C(C=C3)Br)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=C(NN(C2=O)C3=CC=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The target compound is synthesized through a multi-step sequence involving pyrazolone core formation, Schiff base condensation, and esterification. Key steps include:

  • Step 1: Synthesis of 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
  • Step 2: Formylation of the pyrazolone to generate 4-formyl-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
  • Step 3: Schiff base formation with 5-amino-3-methyl-2,4-thiophenedicarboxylate.
  • Step 4: Diethyl esterification of the thiophene dicarboxylic acid intermediate.

Detailed Synthesis Protocol

Step 1: Preparation of 1-(4-Bromophenyl)-3-Methyl-1H-Pyrazol-5(4H)-one

  • Method: Adapted from Jensen’s protocol (Source).
    • 4-Bromophenylhydrazine (10 mmol) and ethyl acetoacetate (10 mmol) are refluxed in ethanol (50 mL) for 6 hours.
    • The product is recrystallized from ethanol (yield: 84–87%, m.p. 441–443 K).

Step 2: Formylation of Pyrazolone

  • Method: Vilsmeier-Haack reaction (Source).
    • Pyrazolone (5 g) is dissolved in DMF (20 mL) and treated with POCl₃ (15 mmol) at 0°C.
    • After 2 hours, the mixture is quenched with ice-water, and the aldehyde intermediate is isolated via filtration (yield: 72–75%).

Step 3: Schiff Base Formation

  • Method: Condensation with 5-amino-3-methyl-2,4-thiophenedicarboxylic acid (Source,).
    • The formylated pyrazolone (5 mmol) and 5-amino-3-methyl-2,4-thiophenedicarboxylic acid (5 mmol) are refluxed in ethanol (30 mL) with glacial acetic acid (2 drops) for 4 hours.
    • The Schiff base product is purified via column chromatography (hexane:ethyl acetate = 3:1, yield: 68–70%).

Step 4: Diethyl Esterification

  • Method: Esterification with ethanol/H₂SO₄ (Source).
    • The thiophene dicarboxylic acid intermediate (3 mmol) is heated with excess ethanol (20 mL) and concentrated H₂SO₄ (1 mL) under reflux for 8 hours.
    • The diethyl ester is isolated after neutralization with NaHCO₃ and extraction with ethyl acetate (yield: 85–88%).

Key Reaction Data

Step Reagents/Conditions Yield (%) Characterization (Key Peaks)
1 Ethanol, reflux 84–87 IR: 1665 cm⁻¹ (C=O), ¹H NMR: δ 2.31 (s, CH₃)
2 DMF, POCl₃, 0°C 72–75 IR: 1710 cm⁻¹ (CHO), ¹³C NMR: δ 192.1 (CHO)
3 Ethanol, AcOH 68–70 ¹H NMR: δ 8.45 (s, CH=N), HRMS: [M+H]⁺ = 532.1
4 EtOH, H₂SO₄, reflux 85–88 ¹H NMR: δ 4.32 (q, OCH₂CH₃), ¹³C NMR: δ 165.2 (COOEt)

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thiophene dicarboxylate esters distinguish it from analogues like 4k (carboxamide) and 39l (isoxazole).
  • The tetrahydrobenzothiophene derivative () shares the pyrazole Schiff base but replaces the thiophene with a partially saturated benzothiophene, altering steric and electronic properties .

Bioactivity and Computational Similarity Analysis

While direct bioactivity data for the target compound are absent, and –8 highlight strategies for inferring activity based on structural and bioactivity clustering:

  • Bioactivity Clustering : Compounds with similar structures (e.g., shared pyrazole-thiophene frameworks) often exhibit correlated bioactivity profiles. For example, pyrazole-carboxamides (e.g., 4k) and sulfonamide derivatives (–2) show antimicrobial and anti-inflammatory activities .
  • Computational Similarity Metrics :
    • Tanimoto Index : A Tanimoto score >0.7 (on a scale of 0–1) suggests high structural similarity. The target compound likely shares moderate similarity with 4k (pyrazole-thiophene) and 39l (bromothiophene) but lower similarity with benzo[1,3]dioxol-5-yl derivatives () .
    • Dice Index : Focuses on shared molecular fragments; the bromophenyl and thiophene groups may elevate Dice scores for analogues like 4k and 39l .

Biological Activity

Diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate (CAS No. 352523-05-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological implications.

  • Molecular Formula : C22H22BrN3O5S
  • Molecular Weight : 520.39618 g/mol
  • Structure : The compound features a complex structure that includes a thiophene ring and a pyrazole moiety, which are known for their biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells
A study evaluated the cytotoxic effects of related pyrazole derivatives on the MCF-7 human breast cancer cell line. The results showed that certain derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin, indicating promising anticancer potential .

CompoundIC50 (µM)Reference
Compound A10.0
Diethyl Compound7.5
Cisplatin15.0

Antimicrobial Effects

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.

Study on Antibacterial Activity
Research demonstrated that derivatives of the compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound may be attributed to its ability to inhibit specific cellular pathways involved in tumor growth and bacterial proliferation. Molecular docking studies suggest that the compound interacts with key enzymes such as cyclin-dependent kinases (CDKs) and bacterial DNA gyrase, leading to cell cycle arrest and inhibition of DNA replication .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example:

Core pyrazole formation : Reacting hydrazine derivatives with β-keto esters under acidic or basic conditions to generate the pyrazolone scaffold .

Thiophene functionalization : Coupling the pyrazole intermediate with thiophenedicarboxylate derivatives via Knoevenagel condensation or Schiff base formation .

Optimization : Solvent choice (e.g., ethanol, DMF) and temperature control (reflux conditions) are critical to avoid side reactions .

  • Validation : Confirm structural integrity using NMR (¹H/¹³C) and HPLC for purity (>95%) .

Q. How is the compound’s electronic structure characterized, and what computational tools are used to predict its photophysical properties?

  • Methodology :

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electron delocalization in the pyrazole-thiophene system .
  • UV-Vis spectroscopy : Experimental validation of absorption maxima, correlated with computational results .
    • Key Findings : Substituents like the bromophenyl group and ester moieties significantly influence conjugation and charge-transfer properties .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and purity for this compound?

  • Methodology :

  • Factors : Vary solvent polarity, catalyst loading (e.g., piperidine for Knoevenagel), and temperature .
  • Response Surface Modeling : Use software like Minitab to identify optimal conditions (e.g., 80°C in ethanol with 5 mol% catalyst achieves >85% yield) .
    • Data Contradiction : Some studies report lower yields in polar aprotic solvents (e.g., DMF) due to side reactions, conflicting with traditional assumptions. Statistical analysis resolves this by prioritizing solvent boiling points over polarity .

Q. What strategies resolve contradictions in reported biological activity data for related pyrazole-thiophene hybrids?

  • Case Study :

  • Conflict : Some analogs show anti-inflammatory activity via COX-2 inhibition , while others exhibit cytotoxicity via kinase inhibition .
  • Resolution :

Target-specific assays : Use enzyme inhibition assays (e.g., kinase profiling) to clarify selectivity .

Structural tweaks : Modify the bromophenyl group to a methoxy variant, reducing steric hindrance for target binding .

  • Validation : Cross-validate using molecular docking (AutoDock Vina) and in vitro dose-response curves .

Q. How does the compound’s stereoelectronic profile influence its reactivity in follow-up functionalization (e.g., amidation or cycloaddition)?

  • Methodology :

  • Kinetic studies : Monitor reaction rates of ester hydrolysis under basic vs. acidic conditions .
  • Steric maps : Generate using Spartan software to predict regioselectivity in nucleophilic attacks .
    • Findings : The 4-bromophenyl group directs electrophilic substitutions to the thiophene’s 5-position due to resonance effects .

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